

# BMS-986104 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-986104 hydrochloride

Cat. No.: B606282 Get Quote

An In-depth Analysis of a Differentiated S1P1 Receptor Modulator

This technical guide provides a comprehensive overview of **BMS-986104 hydrochloride**, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound in autoimmune diseases.

# **Chemical Identity**

IUPAC Name: ((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol hydrochloride[1]

Synonyms: BMS-986104, BMS 986104, BMS986104[2]

### **Chemical Structure:**

| Feature           | Description      |
|-------------------|------------------|
| Molecular Formula | C22H36CINO[3]    |
| Molecular Weight  | 365.98 g/mol [3] |
| CAS Number        | 1622180-39-5[3]  |

## **Mechanism of Action and Signaling Pathway**







BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-986104-P).[2][4] BMS-986104-P acts as a selective partial agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking.[5][6]

Upon binding to the S1P1 receptor on lymphocytes, BMS-986104-P induces receptor internalization, rendering the lymphocytes unresponsive to the natural chemoattractant gradient of sphingosine-1-phosphate (S1P). This sequestration of lymphocytes in secondary lymphoid organs leads to a reduction of circulating lymphocytes in the peripheral blood (lymphopenia), which is the proposed mechanism for its therapeutic effect in autoimmune diseases.[4][5]

BMS-986104 exhibits ligand-biased signaling, demonstrating a differentiated profile compared to the first-generation S1P receptor modulator, fingolimod.[5][7] While being a full agonist for the G $\alpha$ i-mediated inhibition of adenylyl cyclase (cAMP pathway), it is a partial agonist for  $\beta$ -arrestin recruitment and subsequent receptor internalization and shows significantly weaker potency in activating the ERK phosphorylation pathway.[4][5] This biased agonism is thought to contribute to its improved safety profile, particularly regarding cardiovascular effects.[4][5]





Click to download full resolution via product page

**Caption:** Simplified signaling pathway of BMS-986104-P at the S1P1 receptor.

# Quantitative Data In Vitro Activity of BMS-986104-P

The following table summarizes the in vitro pharmacological data for the active phosphate metabolite of BMS-986104 (designated as 3d-P in the source) in comparison to the active phosphate metabolite of fingolimod (1-P).



| Assay                                                   | BMS-986104-P (3d-<br>P) | Fingolimod-P (1-P) | Reference |
|---------------------------------------------------------|-------------------------|--------------------|-----------|
| S1P <sub>1</sub> Binding (Ki, nM)                       | 0.14                    | 0.13               | [5]       |
| S1P <sub>1</sub> GTPyS (%<br>Emax, EC <sub>50</sub> nM) | 81%, 0.12               | 100%, 0.08         | [5]       |
| S1P₃ GTPyS (%<br>Emax, EC₅o nM)                         | 11%, >1000              | 100%, 0.4          | [5]       |
| S1P <sub>1</sub> cAMP (% Emax, EC <sub>50</sub> nM)     | 100%, 0.04              | 100%, 0.04         | [5]       |
| S1P <sub>1</sub> ERK-P (%<br>Emax, EC <sub>50</sub> nM) | 100%, 38                | 100%, 0.04         | [5]       |
| S1P1 Internalization<br>(% Emax, EC50 nM)               | 57%, 0.14               | 100%, 0.11         | [5]       |

## **Pharmacokinetics in Mice**

Pharmacokinetic parameters of BMS-986104 (3d) and its active phosphate metabolite (3d-P) were assessed in mice following a single oral dose of 1 mg/kg.

| Compound               | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t <sub>1</sub> / <sub>2</sub> (h) |
|------------------------|--------------|----------|---------------|-----------------------------------|
| BMS-986104<br>(3d)     | 135          | 4        | 2000          | 11                                |
| BMS-986104-P<br>(3d-P) | 2.5          | 24       | 200           | 70                                |

Source: Adapted from Dhar et al., 2016[5]

# Experimental Protocols S1P1 Receptor Binding Assay



This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds to the S1P1 receptor.

#### Materials:

- Membrane preparations from cells expressing the human S1P1 receptor.
- [32P]S1P as the radioligand.
- Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.5% fatty acid-free bovine serum albumin (BSA).[8]
- Test compounds dissolved in DMSO or methanol.
- 96-well glass fiber filter plates.

#### Procedure:

- Dilute the S1P1 receptor membranes in the assay buffer to a final concentration of 1-2  $\mu$  g/well .[8]
- Prepare serial dilutions of the test compounds in the assay buffer.
- Pre-incubate 50  $\mu$ L of the test compound dilutions with 50  $\mu$ L of the diluted S1P1 membranes for 30 minutes at room temperature.[8]
- Add 50 μL of [<sup>32</sup>P]S1P working solution (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.[8]
- Incubate for 60 minutes at room temperature.[8]
- Terminate the reaction by rapid filtration through the 96-well glass fiber filter plates, which have been presoaked in assay buffer.[8]
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.



 Calculate the IC<sub>50</sub> values by non-linear regression analysis of the competition binding curves.

## In Vivo Assessment of Lymphopenia

This protocol describes a method to evaluate the effect of a test compound on peripheral blood lymphocyte counts in mice.

#### Materials:

- Test compound (e.g., BMS-986104) and vehicle control.
- B6C3H mice (or other suitable strain).[9]
- K2-EDTA-coated blood collection tubes.
- Automated blood cell counter.

### Procedure:

- Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage or intravenous injection).[9]
- At predetermined time points post-administration, collect blood samples from the mice (e.g., via retro-orbital sinus) into K2-EDTA-coated tubes.[9]
- Analyze the blood samples using an automated blood cell counter to determine the absolute lymphocyte count.[9]
- Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the extent and duration of lymphopenia.





Click to download full resolution via product page

**Caption:** Experimental workflow for in vivo assessment of lymphopenia.

## **Preclinical Efficacy in Autoimmune Disease Models**

BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases. For instance, in a T-cell transfer model of colitis, BMS-986104 showed comparable efficacy to fingolimod in reducing disease severity.[5][7]

## **Clinical Development**

A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469) has been completed in healthy male subjects. The primary objective was to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics (lymphopenia) of BMS-986104.[10][11] The study aimed to identify doses that could achieve a 50% to 70% reduction in absolute lymphocyte count without causing bradycardia or other adverse events. [11]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. BMS-986104 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- To cite this document: BenchChem. [BMS-986104 Hydrochloride: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606282#bms-986104-hydrochloride-iupac-name-and-synonyms]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com